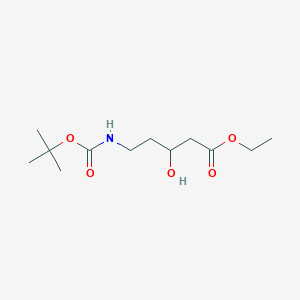
Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate
Descripción general
Descripción
Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate, also known as ethyl 5-tert.-butoxycarbonylamino-3-hydroxypentanoate or 5-tert-Butoxycarbonylamino-3-hydroxy-pentanoic acid ethyl ester, is a chemical compound with the molecular formula C12H23NO5 . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate often involves the use of the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate and related compounds have been synthesized for various research purposes. A notable example is the multistep gram-scale synthesis of a similar compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, starting from l-DOPA. This process involved protection, iodination, and confirmation of the structure using various spectroscopic techniques (Lentini et al., 2019).
Application in Organic Syntheses
- Compounds with tert-butoxycarbonylamino groups are used in organic syntheses. For instance, (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid was synthesized using ketones, diazo compounds, and carbamates, showcasing the utility of tert-butoxycarbonylamino groups in creating complex organic structures (Linder et al., 2003).
Use in Advanced Organic Chemistry
- These compounds are integral in the synthesis of advanced organic structures, such as edeine analogs. For example, the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids involved ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates (Czajgucki et al., 2003).
Molecular Self-Assembly
- Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate derivatives contribute to the field of molecular self-assembly. For instance, a class of linear arylamide oligomers with tert-butoxycarbonylamino groups showed self-assembly into vesicular structures in methanol, driven by hydrogen bonding and aromatic stacking (Xu et al., 2009).
Mecanismo De Acción
Target of Action
Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate is a derivative of amino acids, specifically a tert-butyloxycarbonyl-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids or their derivatives.
Mode of Action
The compound interacts with its targets through its amino acid structure. The tert-butyloxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions with the amino group during synthesis . Once the compound reaches its target, the Boc group can be removed, allowing the amino acid derivative to interact with its target.
Biochemical Pathways
The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and metabolism. The specific pathways affected by this compound would depend on the nature of the dipeptides that are synthesized using it.
Pharmacokinetics
As an amino acid derivative, it is expected to have good solubility in polar solvents . This could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate is the synthesis of dipeptides . Dipeptides can have various effects at the molecular and cellular level, depending on their specific structure and the proteins they interact with.
Action Environment
The action of Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of dipeptide synthesis . Additionally, the presence of other compounds in the reaction mixture can also influence the compound’s action.
Propiedades
IUPAC Name |
ethyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWSBWPFGVCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



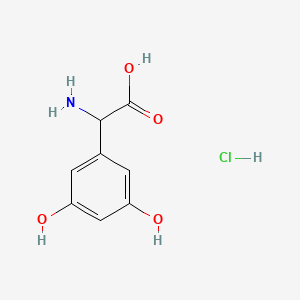
![2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3111319.png)
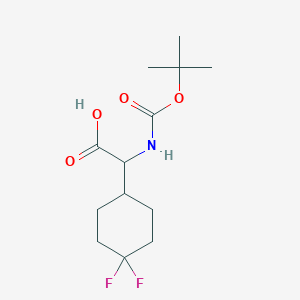
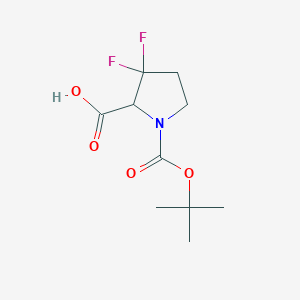

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)


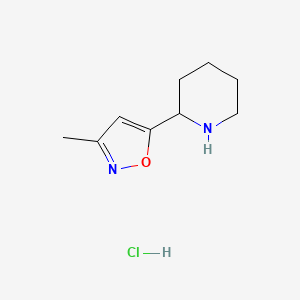
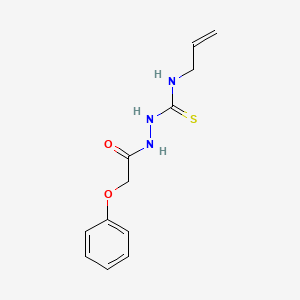


![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)
